molecular formula C13H20O3 B11726649 Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate CAS No. 78609-06-0

Methyl 2-(trans-3-oxo-2-((Z)-pent-2-en-1-yl)cyclopentyl)acetate

Cat. No.: B11726649
CAS No.: 78609-06-0
M. Wt: 224.30 g/mol
InChI Key: GEWDNTWNSAZUDX-XXJOZFEBSA-N
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Description

Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate is an organic compound with the molecular formula C13H20O3. It is a colorless liquid known for its characteristic jasmine-like fragrance. This compound is commonly found in various essential oils and is used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate can be synthesized through the esterification of jasmonic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous distillation to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant signaling and defense mechanisms.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the fragrance industry for its pleasant aroma.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens. It interacts with specific receptors, leading to the activation of downstream signaling pathways that result in the production of defensive compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl jasmonate
  • Methyl epijasmonate
  • Jasmonic acid, methyl ester

Uniqueness

Methyl 2-[(1S,2S)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate is unique due to its specific stereochemistry and the presence of the pent-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

78609-06-0

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1

InChI Key

GEWDNTWNSAZUDX-XXJOZFEBSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

boiling_point

BP: 110 °C at 0.2 mm Hg

Color/Form

Colorless liquid

density

Specific density: 1.021 at 22.6 °C/4 °C
1.017-1.023

flash_point

> 113 degrees C (> 235 degrees F) - closed cup

physical_description

Colorless liquid with a sharp odor;  [Merck Index]
Colourless oily liquid;  Powerful floral-herbaceous, sweet aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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